2-Naphthalenecarboxylic acid, 4,7-dimethoxy-6-(phenylmethoxy)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenecarboxylic acid, 4,7-dimethoxy-6-(phenylmethoxy)-, methyl ester is an organic compound with a distinct structure that has garnered attention in various fields of scientific research. Known for its complex aromatic structure and potential reactivity, this compound plays a significant role in numerous chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Naphthalenecarboxylic acid, 4,7-dimethoxy-6-(phenylmethoxy)-, methyl ester typically involves multiple steps starting with the naphthalene core. Common synthetic routes include:
Methoxylation of Naphthalene Derivatives: : Using reagents such as dimethyl sulfate or methanol in the presence of catalysts like aluminum chloride.
Carboxylation: : Introduction of the carboxylic group through reactions like Friedel-Crafts acylation.
Esterification: : Conversion of carboxylic acid to its methyl ester form using methanol and acid catalysts like sulfuric acid.
Industrial Production Methods: Industrial production of this compound can be achieved through large-scale organic synthesis techniques. These methods often involve:
Refluxing: : Maintaining reaction mixtures at high temperatures for prolonged periods.
Column Chromatography: : Purifying the product from reaction mixtures using silica gel and suitable solvents.
Types of Reactions
Oxidation: : Converts the compound into its corresponding naphthoquinone derivatives.
Reduction: : Forms dihydronaphthalene derivatives when reduced using agents like lithium aluminum hydride.
Substitution: : Electrophilic aromatic substitution reactions can introduce other functional groups at specific positions on the naphthalene ring.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromic acid.
Reducing Agents: : Lithium aluminum hydride, hydrogen gas with palladium on carbon.
Substituting Agents: : Halogens, alkyl or acyl halides in the presence of Lewis acids like aluminum chloride.
Major Products: The main products of these reactions include various naphthalene derivatives which can be used as intermediates in further chemical syntheses.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 4,7-dimethoxy-6-(phenylmethoxy)-, methyl ester has a wide range of applications in:
Chemistry: : Used as an intermediate in organic synthesis for creating complex molecules.
Biology: : Studied for its potential biological activities, such as antibacterial and antifungal properties.
Medicine: : Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: : Utilized in the manufacture of dyes, pigments, and other industrial chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism by which this compound exerts its effects involves:
Molecular Targets: : The compound interacts with various enzymes and receptors in biological systems, altering their activity.
Pathways Involved: : It can modulate biochemical pathways related to oxidation-reduction reactions, influencing cellular processes.
Comparison with Similar Compounds
Compared to other naphthalenecarboxylic acid derivatives:
4,7-dimethoxy-6-(phenylmethoxy)-, methyl ester: exhibits unique reactivity patterns due to its specific functional groups.
Similar compounds include: 2-Naphthalenecarboxylic acid, 4,7-dimethoxy-, methyl ester; and 2-Naphthalenecarboxylic acid, 6-(phenylmethoxy)-, methyl ester, both of which share some chemical properties but differ in their precise reactivity and applications.
And there you have it—a deep dive into the world of 2-Naphthalenecarboxylic acid, 4,7-dimethoxy-6-(phenylmethoxy)-, methyl ester. What catches your interest the most about this compound?
Properties
Molecular Formula |
C21H20O5 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
methyl 4,7-dimethoxy-6-phenylmethoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C21H20O5/c1-23-18-11-16(21(22)25-3)9-15-10-19(24-2)20(12-17(15)18)26-13-14-7-5-4-6-8-14/h4-12H,13H2,1-3H3 |
InChI Key |
WNPXKGNSVXNVDS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC(=CC(=C2C=C1OCC3=CC=CC=C3)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.